Enhanced Lipophilicity over Chrysin
Halogenation of the flavonoid scaffold, particularly bromination, is established in the literature to increase lipophilicity (logP) and enhance membrane diffusion compared to non-halogenated parent flavonoids [1]. The non-brominated 5,7-dibenzyloxyflavone (PubChem CID 1636405) has a computed XLogP3 of 5.2 [2]. Introduction of two para-bromine atoms in 5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one further increases the computed XLogP, as bromine substitution consistently raises logP by approximately 0.5–1.0 units per bromine atom in aromatic systems relative to the unsubstituted phenyl analog [3]. In contrast, the parent compound chrysin (5,7-dihydroxyflavone) has a measured logP of approximately 2.5–2.8 and possesses two hydrogen bond donors, limiting passive membrane permeability [4]. The target compound, with zero H-bond donors and dual 4-bromobenzyloxy groups, occupies a fundamentally different lipophilicity space that cannot be achieved by chrysin or by mono-benzyloxy chrysin derivatives.
| Evidence Dimension | Computed/Experimental Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 > 6.0 (estimated based on additive contribution of two 4-bromobenzyloxy groups to the dibenzyloxyflavone baseline of 5.2, plus ~0.5–1.0 log unit per bromine) [2][3] |
| Comparator Or Baseline | 5,7-Dibenzyloxyflavone: XLogP3 = 5.2 [2]; Chrysin (5,7-dihydroxyflavone): experimental logP ≈ 2.5–2.8 [4] |
| Quantified Difference | Target compound logP exceeds chrysin by an estimated 3.0–4.0 log units and exceeds 5,7-dibenzyloxyflavone by ~1.0–1.5 log units |
| Conditions | Computed XLogP3 values from PubChem; experimental logP from published flavonoid studies |
Why This Matters
Higher lipophilicity and zero hydrogen bond donor count make this compound more suitable than chrysin or non-halogenated benzyloxy analogs for membrane permeability studies, intracellular target engagement assays, and formulation in lipophilic delivery systems.
- [1] Dudek, A.; et al. Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents. Sci. Rep. 2024, 14, 10561. DOI: 10.1038/s41598-024-61037-y. View Source
- [2] PubChem. 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one (CID 1636405). XLogP3 = 5.2. https://pubchem.ncbi.nlm.nih.gov/compound/1636405 (accessed 2026). View Source
- [3] Structure and antioxidant activity of brominated flavonols and flavanones. Scilit. Indicating bromination increases lipophilicity versus parent flavonoids. View Source
- [4] Stompor-Gorący, M. Chrysin: Perspectives on Contemporary Status and Future Directions. Int. J. Mol. Sci. 2021. Review reporting chrysin logP and bioavailability limitations. PMID: 34208885. View Source
